molecular formula C14H12BrCl2NO2S B2956653 (3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine CAS No. 1246823-69-7

(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine

Cat. No. B2956653
CAS RN: 1246823-69-7
M. Wt: 409.12
InChI Key: RJVXQCGFKWOENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine, commonly known as DMBPS, is a chemical compound that is widely used in scientific research. It is a sulfonamide compound that has been found to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of DMBPS is not fully understood, but it is believed to involve the formation of covalent bonds between the sulfonamide group of DMBPS and amino acid residues on the target protein. This covalent bond formation can lead to changes in protein structure and function, which can be studied using a variety of techniques.
Biochemical and Physiological Effects
DMBPS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBPS in lab experiments is its ability to bind tightly to a variety of proteins. This makes it a useful tool for studying protein-ligand interactions. However, DMBPS can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research involving DMBPS. One area of interest is the development of new DMBPS derivatives with improved binding properties and reduced toxicity. Another area of interest is the use of DMBPS in the development of new drugs for the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of DMBPS and its effects on various biological processes.

Synthesis Methods

DMBPS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The resulting DMBPS product can be purified using column chromatography.

Scientific Research Applications

DMBPS has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of DMBPS is in the study of protein-ligand interactions. DMBPS has been found to bind tightly to a variety of proteins, making it a useful tool for studying protein structure and function.

properties

IUPAC Name

2-bromo-4,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)5-10(4-8)18-21(19,20)14-7-13(17)12(16)6-11(14)15/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXQCGFKWOENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.